4-Isopropylthioxanthone
Overview
Description
4-Isopropylthioxanthone is an organic compound with the molecular formula C16H14OS. It is a derivative of thioxanthone, which is known for its photochemical properties. This compound is widely used as a photoinitiator in various industrial applications, particularly in the field of UV curing of inks and coatings .
Mechanism of Action
Target of Action
4-Isopropylthioxanthone (4-ITX) is primarily used as a photoinitiator in photochemistry . Its primary targets are the molecules that it interacts with during photochemical reactions, such as in the polymerization of acrylates .
Mode of Action
The mode of action of 4-ITX involves the absorption of light, which excites the molecule and leads to the formation of an excited triplet state . This excited state can undergo reduction to form a radical anion . This radical anion can then reduce metal species, such as Ni(II), to their zero oxidation state . The process regenerates the 4-ITX, allowing it to participate in further reactions .
Biochemical Pathways
The biochemical pathways affected by 4-ITX primarily involve photochemical reactions. The compound plays a unique role in these reactions due to its high triplet energy and relatively long triplet lifetime . It can participate in merger reactions with metal complexes, leading to various downstream effects, such as the polymerization of acrylates .
Result of Action
The result of 4-ITX’s action is the initiation of photochemical reactions. It serves as a mediator in these reactions, particularly in polymerization reactions and organic transformations . The compound’s ability to form a radical anion and reduce metal species enables it to drive these reactions forward .
Action Environment
The action of 4-ITX is influenced by environmental factors such as light exposure and the presence of other reactants. For instance, the compound’s photoinitiator activity requires light, and its efficacy in driving reactions forward depends on the presence of suitable reactants . Additionally, the stability of 4-ITX may be affected by factors such as temperature and pH, although specific data on these influences is currently lacking.
Biochemical Analysis
Biochemical Properties
4-Isopropylthioxanthone plays a significant role in biochemical reactions. It is involved in the process of photoorganocatalysis, a part of photochemistry and catalysis . It has a high triplet energy and a relatively long triplet lifetime, which allows it to participate successfully in merger reactions with metal complexes .
Cellular Effects
This compound has been shown to have endocrine-disrupting effects . It interacts with human H295R adrenocarcinoma cells and influences cell function by altering hormone receptor signaling and steroid hormone production .
Molecular Mechanism
The molecular mechanism of this compound involves the dynamics of triplet states . It also undergoes reverse intersystem crossing (RISC), leading to the deactivation of the triplet state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It demonstrates self-deactivation during multiphoton excitation . This indicates that the compound’s stability and long-term effects on cellular function can be influenced by the light used for excitation .
Metabolic Pathways
This compound is involved in the metabolic pathway of photoorganocatalysis . It undergoes a reduction process to form a radical anion, which then reduces Ni (II) species to Ni (0) species, regenerating this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropylthioxanthone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of thioxanthone with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylthioxanthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioxanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
4-Isopropylthioxanthone has a wide range of applications in scientific research:
Biology: Its photochemical properties make it useful in studies involving light-induced reactions and processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Comparison with Similar Compounds
Thioxanthone: The parent compound, known for its photochemical properties.
2-Isopropylthioxanthone: Another isomer with similar applications but different reactivity.
Xanthone: A structurally related compound with different photophysical properties.
Uniqueness: 4-Isopropylthioxanthone is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Its high efficiency as a photoinitiator and its ability to generate reactive species under UV light make it particularly valuable in industrial applications .
Properties
IUPAC Name |
4-propan-2-ylthioxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-5-8-13-15(17)12-6-3-4-9-14(12)18-16(11)13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVYHNPVKUNCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1SC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868761 | |
Record name | 9H-Thioxanthen-9-one, 4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83846-86-0 | |
Record name | 4-Isopropylthioxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83846-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropylthioxanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Thioxanthen-9-one, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9H-Thioxanthen-9-one, 4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropyl-9H-thioxanthen-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Isopropylthioxanthone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAF3CW7TJ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the endocrine-disrupting effects of 4-isopropylthioxanthone (4-ITX) and related compounds?
A: Research indicates that 4-ITX, along with other thioxanthone derivatives like 2-isopropylthioxanthone (2-ITX) and 2,4-diethylthioxanthone (2,4-diethyl-TX), exhibits antiandrogenic and antiestrogenic activities. These compounds can interfere with steroidogenesis, impacting the production of hormones like 17ß-estradiol, estrone, androgens, pregnenolone, and progesterone in human H295R adrenocarcinoma cells. [] This disruption is linked to the upregulation of specific steroidogenic genes, including CYP19A1, which encodes for aromatase. []
Q2: How does 4-ITX compare to other thioxanthone derivatives in terms of cytotoxicity?
A: While the cytotoxicity of various thioxanthone derivatives, including 4-ITX, has been studied in isolated rat hepatocytes, 2,4-diethylthioxanthone (DETX) demonstrates the most potent toxic effects. [] This toxicity is attributed to mitochondrial failure, depletion of cellular glutathione (GSH), and the induction of reactive oxygen species (ROS). []
Q3: Can the cytotoxic effects of DETX be mitigated, and if so, how?
A: Studies show that pretreatment with fructose or N-acetyl-l-cysteine (NAC) can partially ameliorate DETX-induced cytotoxicity in rat hepatocytes. [] Fructose helps to maintain cellular ATP levels by providing an alternative energy source during mitochondrial dysfunction, while NAC acts as an antioxidant, mitigating GSH loss and ROS formation. []
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